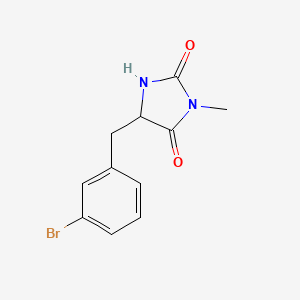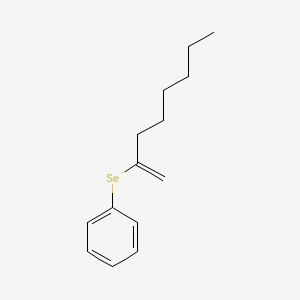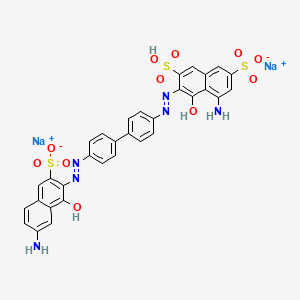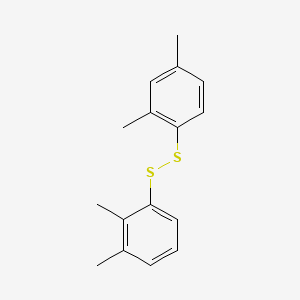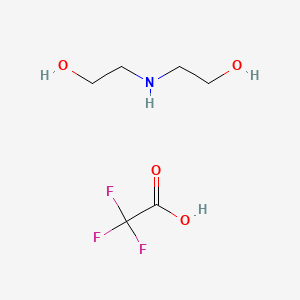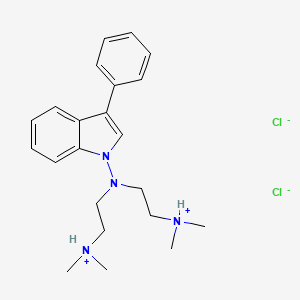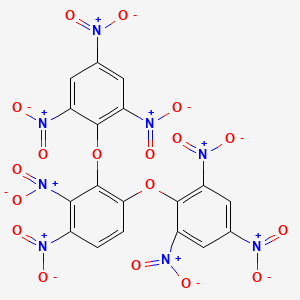
i-Valeryl-k-strophanthidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
i-Valeryl-k-strophanthidin is a cardenolide compound found in species of the genus Strophanthus. It is the aglycone of k-strophanthin, an analogue of ouabain. This compound is known for its potent biological activities, particularly in the field of cardiology, where it has been used as a cardiac glycoside .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of i-Valeryl-k-strophanthidin involves multiple steps, including the extraction of the aglycone from natural sources such as the seeds of Strophanthus kombé. The synthetic route typically involves the following steps:
Extraction: The seeds are processed to extract the crude glycosides.
Hydrolysis: The glycosides are hydrolyzed to yield the aglycone, k-strophanthidin.
Valerylation: The aglycone is then subjected to valeryl chloride in the presence of a base to introduce the valeryl group.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale extraction: Using industrial solvents and equipment to extract the glycosides.
Purification: Employing chromatographic techniques to purify the aglycone.
Chemical modification: Conducting the valeryl group introduction under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
i-Valeryl-k-strophanthidin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogues.
Substitution: The valeryl group can be substituted with other acyl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acyl chlorides and bases like pyridine are commonly employed.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .
Wissenschaftliche Forschungsanwendungen
i-Valeryl-k-strophanthidin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the chemistry of cardenolides and their derivatives.
Biology: Employed in research to understand its effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.
Wirkmechanismus
i-Valeryl-k-strophanthidin exerts its effects primarily by inhibiting the membrane protein Na+/K+ ATPase in muscle tissue, particularly the heart. This inhibition leads to an increase in intracellular calcium levels, enhancing cardiac contractility. The compound also modulates various signaling pathways, including MAPK, PI3K/AKT/mTOR, and Wnt/β-catenin, contributing to its anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ouabain: Another cardiac glycoside with similar inhibitory effects on Na+/K+ ATPase.
Digitalis: A group of compounds with similar cardiac effects but different chemical structures.
Digitoxin: Similar in function but differs in pharmacokinetics and toxicity.
Uniqueness
i-Valeryl-k-strophanthidin is unique due to its specific valeryl group, which imparts distinct pharmacological properties. Its ability to modulate multiple signaling pathways makes it a versatile compound in both cardiology and oncology research .
Eigenschaften
CAS-Nummer |
63979-73-7 |
|---|---|
Molekularformel |
C28H40O7 |
Molekulargewicht |
488.6 g/mol |
IUPAC-Name |
[(3S,5S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbutanoate |
InChI |
InChI=1S/C28H40O7/c1-17(2)12-24(31)35-19-4-9-26(16-29)21-5-8-25(3)20(18-13-23(30)34-15-18)7-11-28(25,33)22(21)6-10-27(26,32)14-19/h13,16-17,19-22,32-33H,4-12,14-15H2,1-3H3/t19-,20+,21?,22?,25+,26-,27-,28-/m0/s1 |
InChI-Schlüssel |
WPPFRCIRFVQANO-PNQBCYOKSA-N |
Isomerische SMILES |
CC(C)CC(=O)O[C@H]1CC[C@@]2(C3CC[C@@]4([C@H](CC[C@@]4(C3CC[C@@]2(C1)O)O)C5=CC(=O)OC5)C)C=O |
Kanonische SMILES |
CC(C)CC(=O)OC1CCC2(C3CCC4(C(CCC4(C3CCC2(C1)O)O)C5=CC(=O)OC5)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


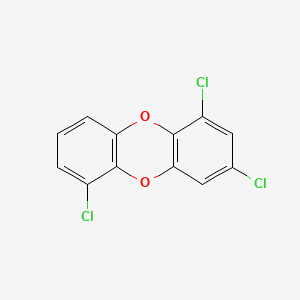
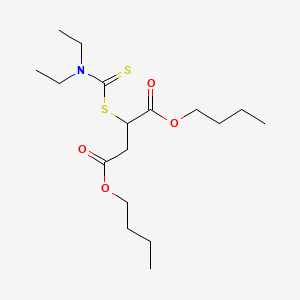
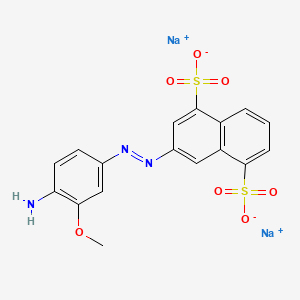
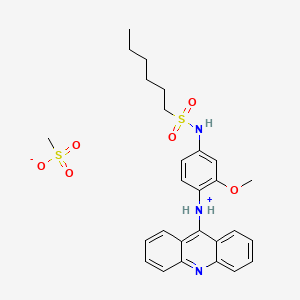
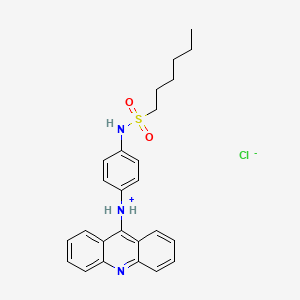

![Calcium 4-[[1-[[(4-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-3-nitrobenzenesulfonate](/img/structure/B13773375.png)
